An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine
Introduction
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine is a diaryl ether amine, a class of compounds with significant interest in medicinal chemistry and materials science. Its structural motif, featuring a substituted phenoxy group linked to a methylaniline, suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. The strategic placement of methoxy and methyl groups on both phenyl rings can influence the molecule's conformation, electronic properties, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for researchers in drug development and related fields.
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine. It is designed to be a valuable resource for scientists, offering not only data but also the rationale behind experimental methodologies for its synthesis and characterization.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to discussing its properties.
Caption: 2D structure of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine.
| Identifier | Value |
| IUPAC Name | 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N |
| InChI Key | (Predicted) |
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparative Data |
| Appearance | Off-white to pale yellow solid | Aromatic amines and diaryl ethers are often crystalline solids at room temperature. For instance, 2-Methoxy-5-methylaniline is a white solid.[2] |
| Melting Point | 120-140 °C | The melting point is expected to be higher than its precursors due to increased molecular weight and potential for intermolecular interactions. 2-Methoxy-5-methylaniline has a melting point of 49-55 °C.[3] |
| Boiling Point | >350 °C | The boiling point is anticipated to be significantly higher than related, smaller molecules. For comparison, 2-(2-methoxyphenoxy)aniline has a boiling point of 324.6°C at 760 mmHg.[] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The largely nonpolar aromatic structure will dominate its solubility profile. Similar compounds like 3-Methoxy-5-methylphenylamine are soluble in organic solvents and insoluble in water.[5] |
| pKa (of the amine) | 3.5 - 4.5 | The electron-withdrawing nature of the phenoxy group is expected to decrease the basicity of the aniline nitrogen compared to simple toluidine derivatives. The predicted pKa for 3-Methoxy-5-methylphenylamine is 4.30.[5] |
Proposed Synthesis Workflow
The synthesis of diaryl ether amines such as 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine typically involves a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation or the Buchwald-Hartwig amination.[6]
Caption: Proposed Ullmann condensation route for synthesis.
Experimental Protocol: Ullmann Condensation
-
Reagent Preparation : To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-4-methylphenol (1.1 equivalents), a suitable base such as anhydrous potassium carbonate (2.0 equivalents), and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Formation of Phenoxide : Stir the mixture and gently heat to approximately 80°C to facilitate the formation of the potassium phenoxide salt.
-
Addition of Aryl Halide and Catalyst : Add 2-bromo-5-methylaniline (1.0 equivalent) and a catalytic amount of copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Reaction : Heat the reaction mixture to 150-160°C and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the methoxy group. The amine protons will likely appear as a broad singlet. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbons, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₅H₁₇NO₂. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.
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C-H stretching vibrations of the aromatic rings and methyl groups around 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic rings in the region of 1450-1600 cm⁻¹.
-
C-O stretching vibrations of the ether linkage around 1200-1250 cm⁻¹.
Safety and Handling
While a specific safety data sheet for 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine is not available, precautions for handling aromatic amines should be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[3][7]
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. Use in a well-ventilated area or with a local exhaust system.[7]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8] Store away from strong oxidizing agents.[3][8]
Potential Applications in Drug Development
The diaryl ether scaffold is present in a number of biologically active compounds. The specific substitution pattern of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine makes it an interesting candidate for further investigation in several therapeutic areas:
-
Kinase Inhibition : Many kinase inhibitors feature a diaryl ether hinge-binding motif.
-
Antimicrobial Agents : The lipophilic nature of the molecule could facilitate membrane disruption in microorganisms.
-
Antioxidant Properties : The phenoxy and aniline moieties could potentially act as radical scavengers.[9][10]
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine. By leveraging data from structurally related compounds and established chemical principles, we have outlined its expected characteristics, a plausible synthetic route, and methods for its analytical characterization. This information serves as a valuable starting point for researchers and professionals in drug discovery and materials science who wish to explore the potential of this and related diaryl ether amines.
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